molecular formula C14H16BrN3O6 B11046847 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11046847
M. Wt: 402.20 g/mol
InChI Key: BODINVAMGHXIIG-UHFFFAOYSA-N
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Description

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a brominated benzodioxole ring, methoxy groups, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring:

    Isoxazole Ring Formation: The brominated benzodioxole intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often requires the use of strong bases and specific reaction conditions to ensure the correct formation of the ring structure.

    Introduction of the Carbohydrazide Moiety: The final step involves the introduction of the carbohydrazide group through hydrazinolysis reactions. This step typically requires the use of hydrazine derivatives and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the isoxazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the brominated benzodioxole ring and the carbohydrazide moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, including the brominated benzodioxole ring, methoxy groups, and carbohydrazide moiety. This combination of features imparts unique chemical and biological properties to the compound, making it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C14H16BrN3O6

Molecular Weight

402.20 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C14H16BrN3O6/c1-5-8(14(19)17-16)18-24-9(5)6-7(15)11-13(23-4-22-11)12(21-3)10(6)20-2/h5,9H,4,16H2,1-3H3,(H,17,19)

InChI Key

BODINVAMGHXIIG-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)NN)C2=C(C(=C3C(=C2Br)OCO3)OC)OC

Origin of Product

United States

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